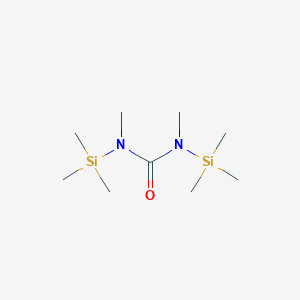
1,3-Dimethyl-1,3-bis(trimethylsilyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-1,3-bis(trimethylsilyl)urea, also known as this compound, is a useful research compound. Its molecular formula is C9H24N2OSi2 and its molecular weight is 232.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Silylation Reagent
DMBSU is widely recognized for its efficacy as a silylating agent. It facilitates the transformation of alcohols and carboxylic acids into their corresponding silyl ethers, which are more stable and easier to handle in subsequent reactions. This property is crucial in organic synthesis where protection of functional groups is necessary .
Table 1: Common Silylation Reactions Using DMBSU
| Substrate Type | Reaction Type | Product Type |
|---|---|---|
| Alcohols | Silylation | Silyl ethers |
| Carboxylic acids | Silylation | Silyl esters |
| Amines | Formation of N-silylated ureas | N-silylated ureas |
Pharmaceutical Applications
DMBSU plays a significant role in the pharmaceutical industry, particularly in the synthesis of β-lactam antibiotics such as cephalosporins. It is involved in the production of active pharmaceutical ingredients (APIs) by facilitating key steps in their synthesis through effective protection and activation of reactive intermediates .
Case Study: Synthesis of Enzalutamide
In an industrial process for synthesizing Enzalutamide, DMBSU was employed as a silylating agent to enhance the reactivity of carboxylic acids involved in the cyclization reaction. The method demonstrated high conversion rates exceeding 90% and yielded over 70% of the desired product without requiring extensive purification steps .
Material Science
In material science, DMBSU is utilized in the modification of siloxane polymers and other silicon-based materials. Its ability to introduce trimethylsilyl groups enhances the thermal stability and hydrophobic properties of polymers, making them suitable for various applications including coatings and sealants .
Eigenschaften
CAS-Nummer |
10218-17-4 |
|---|---|
Molekularformel |
C9H24N2OSi2 |
Molekulargewicht |
232.47 g/mol |
IUPAC-Name |
1,3-dimethyl-1,3-bis(trimethylsilyl)urea |
InChI |
InChI=1S/C9H24N2OSi2/c1-10(13(3,4)5)9(12)11(2)14(6,7)8/h1-8H3 |
InChI-Schlüssel |
OZSLNVMOKRIJKG-UHFFFAOYSA-N |
SMILES |
CN(C(=O)N(C)[Si](C)(C)C)[Si](C)(C)C |
Kanonische SMILES |
CN(C(=O)N(C)[Si](C)(C)C)[Si](C)(C)C |
Piktogramme |
Irritant |
Synonyme |
1,3-dimethyl-1,3-bis(trimethylsilyl)urea |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













